molecular formula C10H7FINO2 B3143142 methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate CAS No. 518058-71-4

methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

Cat. No.: B3143142
CAS No.: 518058-71-4
M. Wt: 319.07 g/mol
InChI Key: ATQLSIIXLDWXRF-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate” are not detailed in the retrieved sources .

Scientific Research Applications

Synthesis and Classification

Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is a derivative of indole, a scaffold that has captivated chemists due to its presence in a myriad of natural products and pharmaceuticals. The classification and synthesis of indoles, including methods that could potentially be applied to synthesize this compound, have been extensively reviewed. These methodologies encompass a diverse range of strategies, highlighting the indole core's versatility in organic synthesis (Taber & Tirunahari, 2011).

Fluorinated Compounds in Cancer Research

The significance of fluorinated compounds in medicinal chemistry, particularly in cancer research, cannot be overstated. For instance, fluorinated pyrimidines, such as 5-fluorouracil, are pivotal in cancer treatment due to their ability to interfere with nucleic acid synthesis. The synthesis, including fluorination techniques relevant to the precursor of this compound, plays a crucial role in developing anticancer therapies (Gmeiner, 2020).

Drug Synthesis and Biomaterials

Advancements in the synthesis of biomaterials and drugs also benefit from the introduction of fluorine atoms into organic molecules. The unique electronic properties of fluorine can significantly alter a compound's reactivity, stability, and biological activity. The development of novel synthetic routes, possibly including the synthesis of this compound, contributes to the field of drug synthesis and the creation of new materials for medical applications (Zhang et al., 2021).

Molecular Imaging

Fluorinated compounds have found applications in molecular imaging, where they assist in diagnosing and monitoring diseases. The fluorescence properties of such compounds, possibly including derivatives of this compound, could be leveraged for imaging applications in biomedical research, highlighting their importance beyond traditional therapeutic uses (Alford et al., 2009).

Environmental and Safety Considerations

The environmental persistence and safety of fluorinated compounds, including this compound, are crucial considerations. Research into the toxicity, bioaccumulation, and degradation pathways of fluorinated compounds informs regulatory practices and ensures the safe use of these materials in scientific applications (Conder et al., 2008).

Mechanism of Action

Target of Action

Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many bioactive compounds and has been found to bind with high affinity to various targets . These targets play crucial roles in numerous biological processes, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact effectively with their targets, leading to various changes in cellular processes .

Biochemical Pathways

Indole derivatives are involved in a wide range of biochemical pathways. For instance, they are known to play a role in the degradation of tryptophan in higher plants . Additionally, they have been found to exhibit various biological activities, affecting numerous pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways it affects. For example, some indole derivatives have been reported to show inhibitory activity against influenza A . Others have demonstrated anti-inflammatory and analgesic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain indole derivatives are known to be stable under inert atmosphere conditions . .

Properties

IUPAC Name

methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FINO2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQLSIIXLDWXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Reactant of Route 2
methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
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methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
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methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
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methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
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methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

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